molecular formula C12H12 B13956791 Azulene, 5,7-dimethyl- CAS No. 56594-76-4

Azulene, 5,7-dimethyl-

Cat. No.: B13956791
CAS No.: 56594-76-4
M. Wt: 156.22 g/mol
InChI Key: UOMIRMOUTXPRSR-UHFFFAOYSA-N
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Description

Azulene, 5,7-dimethyl- is an aromatic hydrocarbon with the molecular formula C12H12. It is a derivative of azulene, which is known for its deep blue color. Azulene itself is an isomer of naphthalene, but unlike the colorless naphthalene, azulene exhibits a striking blue hue due to its unique electronic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Azulene, 5,7-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, 2H-cyclohepta[b]furan-2-ones can be used as starting materials. These compounds undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product formation.

Industrial Production Methods

While detailed industrial production methods for Azulene, 5,7-dimethyl- are not extensively documented, the general principles of azulene synthesis can be applied. Industrial production would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Azulene, 5,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of azulene derivatives include olefins, active methylenes, enamines, and silyl enol ethers. Reaction conditions often involve specific catalysts and controlled temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various cycloadducts, while electrophilic substitution can introduce different substituents onto the azulene ring .

Comparison with Similar Compounds

Azulene, 5,7-dimethyl- can be compared with other azulene derivatives such as guaiazulene and chamazulene. These compounds share the azulene skeleton but differ in their substituents and specific properties . For instance:

    Guaiazulene: Known for its anti-inflammatory and antimicrobial properties.

    Chamazulene: Found in chamomile oil and used for its soothing effects.

These derivatives highlight the versatility of the azulene structure and its potential for various applications.

Properties

CAS No.

56594-76-4

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

5,7-dimethylazulene

InChI

InChI=1S/C12H12/c1-9-6-10(2)8-12-5-3-4-11(12)7-9/h3-8H,1-2H3

InChI Key

UOMIRMOUTXPRSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC=CC2=C1)C

Origin of Product

United States

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